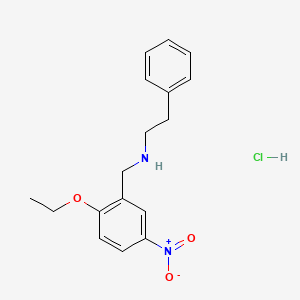
N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride
Descripción general
Descripción
N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride is a chemical compound that has been widely used in scientific research for various purposes. It is a white to off-white crystalline powder that is soluble in water and ethanol. This compound has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride involves the formation of a covalent bond between the compound and the target biomolecule. This covalent bond results in a change in the fluorescence properties of the compound, which can be used to detect and measure the levels of the target biomolecule. In addition, the compound can act as a photosensitizer by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride has been shown to have minimal toxicity in vitro and in vivo. It is rapidly metabolized and eliminated from the body, and does not accumulate in tissues. However, prolonged exposure to high concentrations of the compound can lead to cytotoxicity and cell death. In addition, the compound has been shown to have an inhibitory effect on the activity of some enzymes and receptors involved in signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride in lab experiments is its high sensitivity and specificity for detecting and measuring the levels of various biomolecules. It is also relatively easy to synthesize and purify, and can be used in a wide range of experimental conditions. However, the compound has some limitations, such as its potential cytotoxicity and the need for specific experimental conditions to avoid interference from other molecules.
Direcciones Futuras
There are several future directions for the use of N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride in scientific research. One direction is the development of new derivatives of the compound with improved properties such as higher sensitivity and specificity for detecting and measuring biomolecules. Another direction is the use of the compound in combination with other molecules or techniques to enhance its efficacy and specificity. In addition, the compound can be used to study the mechanism of action of various enzymes and receptors involved in signal transduction pathways, which can lead to the development of new drugs and therapies for various diseases.
Aplicaciones Científicas De Investigación
N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride has been widely used in scientific research as a fluorescent probe for detecting and measuring the levels of various biomolecules such as proteins, nucleic acids, and lipids. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases. In addition, this compound has been used to study the mechanism of action of various enzymes and receptors involved in signal transduction pathways.
Propiedades
IUPAC Name |
N-[(2-ethoxy-5-nitrophenyl)methyl]-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c1-2-22-17-9-8-16(19(20)21)12-15(17)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,2,10-11,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYOMCMXZWQDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CNCCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxy-5-nitrobenzyl)-2-phenylethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-oxo-7-propyl-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B4139666.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4139667.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4139674.png)

![N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B4139699.png)
![[2-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-bromophenoxy]acetonitrile](/img/structure/B4139705.png)
![ethyl 4-[4-(cyanomethoxy)-3-methoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4139716.png)
![N-(2-fluorophenyl)-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea](/img/structure/B4139727.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B4139729.png)

![N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4139747.png)
![ethyl 4-[4-(2-ethoxy-1-methyl-2-oxoethoxy)phenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4139748.png)

![4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-amine](/img/structure/B4139763.png)